Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Overview
Description
“Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C19H20N2O3 . It is also known as “4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoic acid methyl ester” and has a CAS Registry Number of 107754-14-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl ester group attached to a methoxybenzoic acid moiety, which is further connected to a 1-methyl-1H-indol-3-yl group through a methylene bridge . The molecular weight of the compound is 324.37 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.37 and is practically insoluble in water (0.023 g/L at 25 ºC) . Its density is calculated to be approximately 1.20 g/cm3 at 20 ºC and 760 Torr .Scientific Research Applications
Synthesis and Characterization
- Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate and related compounds are often involved in the synthesis of complex organic structures. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves similar intermediates and is confirmed by spectroscopic methods like IR, 1H NMR, MS (Wang Yu, 2008).
Photophysical and Photochemical Properties
- These compounds have been studied for their photophysical and photochemical properties, which are useful for applications like photodynamic therapy in cancer treatment. For instance, the synthesis of zinc phthalocyanine derivatives with similar structures exhibits high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Studies on the molecular structure and hydrogen bonding patterns of compounds with similar molecular frameworks have been conducted. For example, research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows how these molecules form polarized structures and are linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Antimicrobial and Antiproliferative Activities
- Related compounds demonstrate significant antimicrobial and antiproliferative activities, which are relevant in pharmaceutical research. For example, a study on triazole derivatives synthesized from ester ethoxycarbonylhydrazones shows good or moderate antimicrobial activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Properties
- Compounds with similar structures have shown promise as antimitotic agents and tubulin inhibitors, targeting the colchicine binding site on tubulin and leading to apoptotic cell death in cancer cells (R. Romagnoli, P. Baraldi, T. Sarkar, M. D. Carrión, Carlota Lopez Cara, O. Cruz-López, D. Preti, M. A. Tabrizi, M. Tolomeo, S. Grimaudo, Antonella Di Cristina, Nicola Zonta, J. Balzarini, A. Brancale, H. Hsieh, E. Hamel, 2008).
Properties
IUPAC Name |
methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIOTLFXSHMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458890 | |
Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107754-14-3 | |
Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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